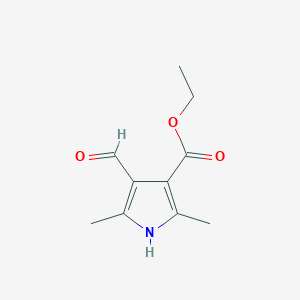

ethyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate

Description

Ethyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate is a substituted pyrrole derivative characterized by a formyl group at the 4-position, methyl groups at the 2- and 5-positions, and an ethyl ester at the 3-position. Its molecular formula is C₁₀H₁₃NO₃ (calculated based on structural analogs in ), though specific entries in and describe derivatives with additional substituents, such as a thienylmethyl group (C₁₅H₁₇NO₃S) or a phenyl group (C₁₆H₁₇NO₃). The compound serves as a versatile building block in organic synthesis, particularly in the development of antimalarial agents () and heterocyclic pharmaceuticals.

Properties

IUPAC Name |

ethyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-4-14-10(13)9-7(3)11-6(2)8(9)5-12/h5,11H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWPXSQUXDZUGJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C1C=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40280965 | |

| Record name | ethyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40280965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>29.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24811930 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

776-24-9 | |

| Record name | NSC19438 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19438 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40280965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate typically involves the following steps:

Starting Material: The synthesis begins with 2,5-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.

Formylation: The formylation of the starting material is achieved using dimethylformamide and phosphorus oxychloride.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the laboratory-scale synthesis methods can be scaled up with appropriate modifications to reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo electrophilic substitution reactions at the pyrrole ring, particularly at the positions adjacent to the nitrogen atom.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.

Major Products:

Oxidation: 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylic acid ethyl ester.

Reduction: Ethyl 4-hydroxymethyl-2,5-dimethyl-1H-pyrrole-3-carboxylate.

Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

Pharmaceutical Development

Ethyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for enhanced bioactivity, particularly in compounds targeting neurological disorders.

Case Study: Neurological Disorders

A study demonstrated the synthesis of derivatives from this compound that exhibited promising results in treating conditions such as Alzheimer's disease. The derivatives were evaluated for their neuroprotective effects and showed significant inhibition of neuroinflammation markers in vitro.

Agricultural Chemistry

This compound is also utilized in developing agrochemicals, including pesticides and herbicides. Its effectiveness in pest control while minimizing environmental impact makes it a valuable asset in sustainable agriculture.

Case Study: Pesticide Development

Research highlighted the synthesis of this compound derivatives that exhibited potent insecticidal activity against common agricultural pests. The study reported a reduction in pest populations by over 70% when applied at recommended dosages.

Material Science

In material science, this compound is explored for its potential in creating advanced materials such as polymers and coatings with specific thermal and mechanical properties.

Case Study: Polymer Synthesis

A recent investigation focused on incorporating this compound into polymer matrices to enhance their mechanical strength and thermal stability. The resulting materials demonstrated improved performance characteristics compared to traditional polymers.

Organic Synthesis

The compound is leveraged for its reactivity in organic synthesis, enabling the production of complex molecules. This application is crucial for chemists aiming to innovate synthetic pathways.

Data Table: Reactivity Overview

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Condensation Reactions | Formation of larger molecules via condensation | 85 |

| Cyclization | Creating cyclic compounds from linear precursors | 75 |

| Functional Group Modifications | Introducing new functional groups to enhance reactivity | 90 |

Analytical Chemistry

In analytical chemistry, this compound is used in various techniques including chromatography to identify and quantify other compounds.

Case Study: Chromatographic Analysis

A study utilized this compound as a standard reference material in high-performance liquid chromatography (HPLC) to improve the accuracy of quantifying related pyrrole derivatives in complex mixtures.

Mechanism of Action

The mechanism of action of ethyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. For instance, as an intermediate in the synthesis of receptor tyrosine kinase inhibitors, it may interact with the active site of the enzyme, inhibiting its activity and thereby affecting cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Derivatives

The following table summarizes key structural analogs and their properties:

Key Differences and Implications

Substituent Effects on Reactivity

- Formyl Group (4-position) : The formyl group in the base compound and its methyl/ethyl ester analogs (e.g., mthis compound) enables nucleophilic additions (e.g., condensation reactions with amines or hydrazines), as demonstrated in antimalarial drug synthesis ().

- Chloroacetyl Group (4-position) : In ethyl 4-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate, the chloroacetyl substituent enhances electrophilicity, making it suitable for cross-coupling reactions or as a precursor to bioactive molecules.

- N-Substituents : Derivatives with 1-cyclopropyl () or 1-phenyl () groups exhibit altered steric and electronic profiles. For example, the cyclopropyl group may improve metabolic stability in drug candidates, while the phenyl group could enhance π-π interactions in receptor binding.

Ester Group Variations

- Ethyl vs. Methyl Esters : Ethyl esters generally confer higher lipophilicity compared to methyl esters, influencing solubility and bioavailability. Mthis compound (CAS 175205-91-1) is commercially available as a reagent (), while ethyl esters are preferred in prodrug design due to slower hydrolysis rates.

Research Findings and Data

Physicochemical Properties

Biological Activity

Ethyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate is a pyrrole derivative that has garnered attention for its potential biological activities. This compound, like many others in the pyrrole family, exhibits a range of pharmacological properties. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

This compound features a pyrrole ring with a formyl group and an ethyl ester. The presence of the formyl group provides electrophilic characteristics that can interact with various biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrrole derivatives, including this compound. Research indicates that compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. For example, a study demonstrated that related pyrrole derivatives induced apoptosis in melanoma cells, suggesting that this compound may exhibit similar effects .

Antimicrobial Activity

Pyrrole derivatives are also known for their antimicrobial properties. A comparative study assessed the antibacterial and antifungal activities of various pyrrole compounds, revealing that those with structural similarities to this compound displayed effective inhibition against both Gram-positive and Gram-negative bacteria as well as fungi .

The mechanism by which this compound exerts its biological effects likely involves interaction with cellular enzymes or receptors. The formyl group can act as an electrophile, facilitating reactions with nucleophilic sites in biomolecules. This interaction may modulate enzymatic activity or receptor signaling pathways, contributing to its anticancer and antimicrobial effects .

Synthesis and Derivative Studies

The synthesis of this compound typically involves the reaction of appropriate pyrrole precursors under controlled conditions. Various reaction pathways can yield derivatives with altered biological profiles. For instance, modifications to the substituents on the pyrrole ring can enhance selectivity and potency against specific targets .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

- Cytotoxicity Assays : A study involving pyrrole hydrazones found significant cytotoxic effects on tumor cell lines (e.g., SH-4 melanoma cells), with some derivatives showing IC50 values comparable to established chemotherapeutics .

- Antibacterial Screening : Another investigation into pyrrole derivatives reported effective antibacterial activity against pathogens such as Staphylococcus aureus and E. coli, indicating the potential for developing new antimicrobial agents based on this scaffold .

Comparative Analysis of Related Compounds

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate?

- Methodological Answer : The compound is typically synthesized via multicomponent reactions or functionalization of pyrrole precursors. For example, describes a three-component one-pot reaction involving aniline derivatives, diethyl acetylenedicarboxylate, and aldehydes under mild conditions, yielding substituted pyrrolidinones. Similar strategies can be adapted by substituting aldehydes (e.g., 4-anisaldehyde) with formyl-containing reagents to introduce the formyl group . highlights the use of acyl chloride derivatives for post-synthetic modifications of pyrrole carboxylates, suggesting that formylation could be achieved via Vilsmeier-Haack or Duff formylation protocols .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy : FTIR confirms carbonyl stretches (C=O from ester and formyl groups) near 1700–1750 cm⁻¹. ¹H NMR typically shows signals for the formyl proton (~9.8–10.2 ppm), ester ethyl group (quartet at ~4.2 ppm, triplet at ~1.3 ppm), and pyrrole methyl groups (2.2–2.5 ppm) .

- Crystallography : Single-crystal X-ray diffraction (as in ) reveals planarity of the pyrrole ring and intermolecular hydrogen bonds (N–H⋯O and C–H⋯O) stabilizing the crystal lattice. Bond lengths and angles for the formyl and ester groups align with DFT-optimized geometries .

Q. What are the key structural features influencing reactivity?

- Methodological Answer : The electron-withdrawing formyl and ester groups activate the pyrrole ring for electrophilic substitution at the α-positions. The methyl groups at C2 and C5 sterically hinder certain reactions, directing functionalization to the C4 formyl or C3 ester moieties. Computational studies ( ) using density functional theory (DFT) can predict reactive sites by analyzing frontier molecular orbitals (FMOs) and electrostatic potential maps .

Advanced Research Questions

Q. How do computational studies (e.g., DFT) resolve contradictions in experimental reactivity data?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G* basis set) model reaction pathways to identify kinetic vs. thermodynamic products. For instance, used DFT to validate the regioselectivity of a multicomponent reaction, showing that steric effects from methyl groups outweigh electronic factors in directing substituents . This approach reconciles discrepancies between predicted and observed reaction outcomes, such as unexpected byproducts due to competing pathways.

Q. What strategies optimize synthesis yield for derivatives, given variable yields in literature?

- Methodological Answer :

- Reaction Screening : Use Design of Experiments (DoE) to test variables (solvent, temperature, catalyst). reports yields ranging from 23–45% for acylated derivatives, suggesting that polar aprotic solvents (e.g., DMF) and slow addition of acyl chlorides improve efficiency .

- Catalysis : Transition-metal catalysts (e.g., Pd/Cu) or organocatalysts (e.g., proline derivatives) may enhance formylation efficiency, as seen in analogous pyrrole syntheses .

Q. How does the formyl group influence derivatization for drug-discovery intermediates?

- Methodological Answer : The formyl group enables condensation reactions (e.g., with hydrazines to form hydrazones or with amines for Schiff bases) to generate bioactive scaffolds. demonstrates this via coupling with isoquinolinecarbonyl chlorides to yield antitumor precursors . Reductive amination (e.g., NaBH₃CN) or oxidation to carboxylic acids (e.g., KMnO₄) further diversifies the structure, as noted in for related pyrrole derivatives .

Q. What challenges arise in scaling up synthesis from lab to pilot scale?

- Methodological Answer :

- Process Safety : The formyl group is thermally sensitive; recommends avoiding high temperatures (>100°C) and using inert atmospheres to prevent decomposition .

- Purification : Column chromatography is often required for lab-scale purity, but switching to recrystallization (e.g., ethanol/water mixtures) or continuous-flow systems improves scalability, as suggested in ’s reaction-design principles .

Q. How are spectroscopic and computational data integrated to validate novel derivatives?

- Methodological Answer : Compare experimental NMR/IR data with DFT-simulated spectra (e.g., Gaussian software) to confirm structural assignments. used this approach to validate crystallographic data, while cross-referenced computed FMOs with experimental reactivity trends . Discrepancies in chemical shifts >0.5 ppm may indicate unaccounted solvent effects or tautomerism.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.